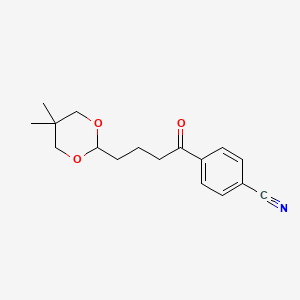

4'-Cyano-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 4'-Cyano-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone is a butyrophenone derivative, which is a class of compounds known for their biological activities, including antimicrobial and hypotensive effects. Butyrophenones typically consist of a butyrophenone moiety attached to various other functional groups that can modify their physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of butyrophenone derivatives can involve multiple steps starting from related compounds. For instance, the preparation of certain butyrophenone derivatives has been described starting from 4-cyano-4-phenylcyclohexan-1-ones, which are then further modified to introduce additional functional groups . Although the specific synthesis of 4'-Cyano-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone is not detailed in the provided papers, similar synthetic routes may be applicable by introducing the appropriate precursors and reagents.

Molecular Structure Analysis

The molecular structure of butyrophenone derivatives is characterized by the presence of a butyrophenone core, which can be further substituted with various groups. The presence of a cyano group and a dioxanyl group in the compound of interest suggests that it may have unique electronic and steric properties that could influence its reactivity and interactions with biological targets.

Chemical Reactions Analysis

Butyrophenone derivatives can undergo a variety of chemical reactions. For example, reactions with antipyrin can lead to the formation of new heterocyclic compounds with potential biological activity . The reactivity of the butyrophenone core can be further explored by reacting with different nucleophiles, electrophiles, or enzymes, leading to a diverse array of products. Enzyme-catalyzed reactions, in particular, can be used to achieve improved resolution of chiral butyrophenone derivatives, as demonstrated with the resolution of a related compound using Pseudomonas fluorescens .

Physical and Chemical Properties Analysis

The physical and chemical properties of butyrophenone derivatives are influenced by their molecular structure. The presence of a cyano group can contribute to the polarity of the compound, while the dioxanyl group may affect its solubility and steric properties. The hypotensive activity observed in some butyrophenone derivatives with specific substitutions suggests that minor changes in the molecular structure can significantly impact the biological properties of these compounds . Additionally, the use of enzymes for the resolution of chiral butyrophenones indicates that these compounds can exhibit stereoselectivity in their biological activity .

科学的研究の応用

Synthetic Methodology and Chemical Reactions

Reaction of 4,4-Dimethyl-1,3-dioxane with Dinitriles : Research demonstrates the synthetic utility of dioxane derivatives in producing compounds that can be hydrolyzed to give amino alcohols, highlighting potential pathways for synthesizing bioactive molecules or intermediates in organic synthesis (Kuznetsov et al., 2001).

Ultrasonically Assisted N-Cyanoacylation : This study explores the use of ultrasonication as an efficient and eco-friendly method for N-cyanoacylation, leading to the synthesis of cyanoacetamide derivatives, including benzophenone derivatives. The application of ultrasonication shows promise in enhancing reaction yields and purities, which could be relevant for the synthesis of compounds similar to the one of interest (Almarhoon et al., 2020).

Synthesis and Application in Plastic Solar Cells : A study on the synthesis of oligophenylenevinylenes using monomers, including a dioxane derivative, demonstrates the application of these compounds in the development of photovoltaic cells. This suggests potential use in materials science and renewable energy research (Jørgensen & Krebs, 2005).

Potential Biological Activities

- Antimicrobial Activities of Cyano-NNO-azoxy Pyrazole Derivatives : Although this study does not directly involve the specific compound , it illustrates the antimicrobial potential of cyano-containing molecules. The presence of the cyano function was deemed essential for activity, suggesting that structurally related compounds might also possess bioactivity (Boschi et al., 2011).

Advanced Materials and Chemical Synthesis

- Crystal Structures of Butyrate and 1,3-Dioxane Derivatives : The study on the synthesis and characterization of butyrate and dioxane derivatives, including crystal structure determination, contributes to the understanding of molecular architectures and could inform the design of new materials or compounds with specific properties (Jebas et al., 2013).

特性

IUPAC Name |

4-[4-(5,5-dimethyl-1,3-dioxan-2-yl)butanoyl]benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3/c1-17(2)11-20-16(21-12-17)5-3-4-15(19)14-8-6-13(10-18)7-9-14/h6-9,16H,3-5,11-12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDTSOEKCKVCGCS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(OC1)CCCC(=O)C2=CC=C(C=C2)C#N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80646046 |

Source

|

| Record name | 4-[4-(5,5-Dimethyl-1,3-dioxan-2-yl)butanoyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Cyano-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone | |

CAS RN |

898756-76-8 |

Source

|

| Record name | 4-[4-(5,5-Dimethyl-1,3-dioxan-2-yl)butanoyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B1326294.png)

![4-{[2-(Hydroxymethyl)phenyl]dimethylsilyl}benzonitrile](/img/structure/B1326301.png)

![Ethyl 4-((4-fluoro-2-methyl-1H-indol-5-yl)oxy)-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B1326303.png)